4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationships

4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic spirocyclic building block with the molecular formula C₁₆H₁₇F₂NO₄ and a molecular weight of 325.31 g/mol. The compound features a 1-oxa-4-azaspiro[4.5]decane core bearing a 2,4-difluorobenzoyl substituent at the 4-position and a carboxylic acid handle at the 3-position.

Molecular Formula C16H17F2NO4
Molecular Weight 325.31 g/mol
CAS No. 1326810-07-4
Cat. No. B6348352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1326810-07-4
Molecular FormulaC16H17F2NO4
Molecular Weight325.31 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H17F2NO4/c17-10-4-5-11(12(18)8-10)14(20)19-13(15(21)22)9-23-16(19)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
InChIKeyYQWUNIQHOFSDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-07-4): Structural Overview and Procurement Baseline


4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic spirocyclic building block with the molecular formula C₁₆H₁₇F₂NO₄ and a molecular weight of 325.31 g/mol [1]. The compound features a 1-oxa-4-azaspiro[4.5]decane core bearing a 2,4-difluorobenzoyl substituent at the 4-position and a carboxylic acid handle at the 3-position. As a member of the broader oxa-azaspiro carboxylic acid family, which has been explored in patent disclosures for sigma receptor modulation and DGAT1 inhibition [2], this specific compound is supplied as a research chemical by multiple vendors at purities of 95–98% and is classified with GHS07 hazard warnings (H302, H315, H319, H335) .

Why 4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Mono-Halogenated Analogs


Within the 4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid series, the nature and position of aryl substituents critically modulate electron-withdrawing character, lipophilicity, and hydrogen-bonding capacity—parameters that directly influence target binding and metabolic stability. The 2,4-difluorobenzoyl moiety introduces a unique dual-fluorine arrangement that is absent in the mono-fluoro (CAS 1008692-11-2), unsubstituted benzoyl (CAS 637773-04-7), or 4-chloro (CAS 1326814-10-1) analogs [1]. The 2-fluoro substituent imposes a conformational constraint on the benzoyl amide bond via ortho steric and electronic effects, while the 4-fluoro group enhances metabolic oxidative stability relative to hydrogen or chloro at that position—a principle well-documented in medicinal chemistry optimization of fluoroaromatic drug candidates [2]. Generic substitution with a non-fluorinated or differently halogenated analog therefore risks altering both pharmacodynamic and pharmacokinetic properties in screening campaigns, making the 2,4-difluoro pattern a non-interchangeable design feature.

Quantitative Differentiation Evidence: 4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid vs. Closest Analogs


Electronic Modulation: 2,4-Difluoro Substitution Pattern vs. Mono-Fluoro, Unsubstituted, and 4-Chloro Analogs

The 2,4-difluorobenzoyl group exerts a stronger electron-withdrawing inductive effect (−I) than the mono-2-fluoro, unsubstituted benzoyl, or 4-chlorobenzoyl groups found in the closest commercial analogs. The Hammett σₘ constant for fluorine is +0.34, versus 0.00 for hydrogen and +0.37 for chlorine at the meta position; at the para position, σₚ for fluorine is +0.06 (resonance-donating but inductively withdrawing) versus +0.23 for chlorine [1]. The dual-fluorine arrangement in the 2,4-difluorobenzoyl group results in a computed XLogP3-AA of 2.6 for the target compound, compared with XLogP3-AA values of approximately 2.1–2.3 for the unsubstituted benzoyl analog and 2.8–3.0 for the 4-chloro analog, based on PubChem computed data [2]. This logP range suggests that the 2,4-difluoro pattern balances lipophilicity-driven membrane permeability against the risk of excessive logP-associated off-target binding, as compared to the more lipophilic chloro analog.

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationships

Purity and Hazard Profile Differentiation vs. 4-Benzoyl and 4-(4-Chlorobenzoyl) Analogs for Screening-Grade Procurement

Commercial suppliers offer 4-(2,4-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid at purities of 95% (Fluorochem, catalog F525552) to 98% (Leyan, catalog 1196695) , which is comparable to or slightly higher than the 97% purity typically offered for the 4-(2-fluorobenzoyl) analog (CAS 1008692-11-2) and the 4-(4-chlorobenzoyl) analog (CAS 1326814-10-1) . The target compound carries GHS07 hazard classification (H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) , which mirrors the hazard profile of its 2,4-dichlorobenzoyl analog (CAS 1326812-19-4) but may differ from the less hazardous profile of the unsubstituted benzoyl analog, which lacks halogen-related irritant potency. The pricing of £660 per gram (Fluorochem, 1 g scale) reflects the synthetic cost of the difluorinated benzoyl precursor relative to the simpler benzoyl analog.

Chemical Procurement Quality Control Hazard Assessment

Class-Level Sigma-1 Receptor Pharmacophore Compatibility Inferred from Oxa-Azaspiro Patent Scope

Patent US 10,183,918 (ESTEVE PHARMACEUTICALS) discloses that oxa-azaspiro compounds of general Formula (I), encompassing 4-acyl-substituted 1-oxa-4-azaspiro[4.5]decane scaffolds, exhibit selective affinity for sigma-1 (σ₁) receptors with preferred Ki values <100 nM [1]. The target compound structurally conforms to this general formula, with the 2,4-difluorobenzoyl group serving as the acyl substituent at position 4. While no measured Ki or IC₅₀ data are publicly available for this specific compound as of 2026, patent class-level disclosure establishes that the 1-oxa-4-azaspiro[4.5]decane core bearing a substituted benzoyl group at N-4 is a pharmacologically validated scaffold for σ₁ receptor ligand development. This contrasts with the 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane analog (CAS 71526-07-3), which is known as a herbicide safener targeting acetyl-CoA synthetase rather than sigma receptors [2], illustrating that the benzoyl substituent class (aryl-carbonyl vs. haloalkyl-carbonyl) dictates the biological target landscape.

Sigma Receptor Pain CNS Drug Discovery

Difluorobenzoyl Regioisomeric Differentiation: 2,4-Difluoro vs. 3,4-Difluoro and 2,5-Difluoro Substitution Patterns

Three regioisomeric difluorobenzoyl-substituted analogs are commercially available within the same scaffold: the 2,4-difluoro target compound (CAS 1326810-07-4), the 2,5-difluoro analog (CAS 1326811-71-5), and the 3,4-difluoro analog . The 2,4-difluoro substitution pattern places one fluorine ortho to the carbonyl, creating a steric and electronic environment that restricts rotational freedom of the benzoyl amide bond and modulates the pKa of the adjacent carboxylic acid through field effects. In contrast, the 2,5-difluoro isomer places the second fluorine at the meta position relative to the carbonyl, which exerts a purely inductive electron-withdrawing effect without the resonance-donating para effect seen in the 2,4-isomer. The 3,4-difluoro isomer lacks the ortho-fluorine conformational constraint altogether. These regioisomeric differences, while lacking direct biological comparison data for this specific compound series, are expected to yield distinct binding conformations and metabolic profiles based on well-established fluorine medicinal chemistry principles [1].

Fluorine Chemistry Regioisomer Comparison Medicinal Chemistry

Recommended Application Scenarios for 4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Based on Differentiated Evidence


Sigma-1 Receptor Ligand Screening Libraries

The 1-oxa-4-azaspiro[4.5]decane scaffold with a substituted benzoyl group at N-4 is encompassed by patent claims (US 10,183,918) for sigma-1 receptor modulators with preferred binding affinity Ki <100 nM [1]. Inclusion of the 2,4-difluorobenzoyl analog in screening decks allows interrogation of the dual-fluorine substitution pattern within this pharmacophore space, complementing mono-fluoro and non-fluorinated analogs to establish fluorine SAR.

Fluorine-Mediated Metabolic Stability Optimization in Lead Series

The 2,4-difluorobenzoyl group combines an ortho-fluorine for conformational restriction with a para-fluorine that blocks a primary site of cytochrome P450 oxidative metabolism [1]. This compound serves as a tool to evaluate whether the dual-fluorine pattern confers measurable in vitro microsomal stability advantages over the unsubstituted benzoyl (CAS 637773-04-7) or 4-chlorobenzoyl (CAS 1326814-10-1) analogs, addressing the well-documented strategy of fluorine-for-hydrogen substitution in lead optimization [2].

Carboxylic Acid Derivatization Handle for Prodrug or Conjugate Synthesis

The free carboxylic acid at position 3 provides a reactive handle for amide coupling, esterification, or salt formation, enabling systematic exploration of prodrug strategies or bioconjugate synthesis without requiring additional deprotection steps [1]. This functional group availability differentiates the compound from analogs lacking a free acid, such as ester-protected spirocyclic building blocks, and supports diversification in parallel synthesis workflows.

Regioisomeric Fluorine SAR Profiling in Spirocyclic Series

The commercial availability of the 2,4-difluoro (CAS 1326810-07-4), 2,5-difluoro (CAS 1326811-71-5), and 3,4-difluoro regioisomers enables systematic profiling of fluorine position effects on target binding, selectivity, and physicochemical properties within an otherwise identical scaffold. This regioisomeric panel is valuable for establishing robust fluorine SAR in any target class where the oxa-azaspiro core is a privileged chemotype.

Quote Request

Request a Quote for 4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.